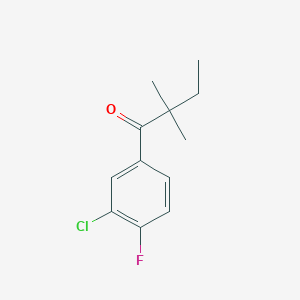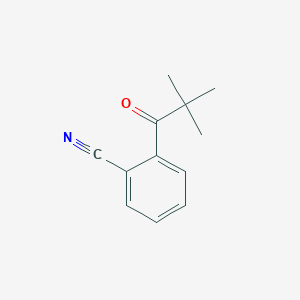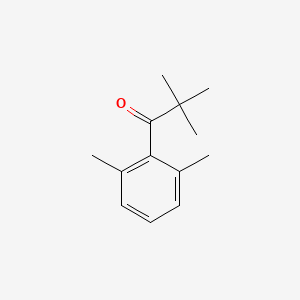
2-Chloro-4-fluorophenyl cyclopentyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-fluorophenyl cyclopentyl ketone” is a chemical compound with the molecular formula C12H12ClFO. It has a molecular weight of 226.67 g/mol. The compound appears as a clear yellow oil .
Synthesis Analysis
The synthesis of “2-Chloro-4-fluorophenyl cyclopentyl ketone” involves several steps . Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of the ketone .Molecular Structure Analysis
The InChI code for “2-Chloro-4-fluorophenyl cyclopentyl ketone” is 1S/C12H12ClFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8H,1-4H2 .Physical And Chemical Properties Analysis
The boiling point of “2-Chloro-4-fluorophenyl cyclopentyl ketone” is predicted to be 316.7±22.0 °C . The density of the compound is predicted to be 1.246±0.06 g/cm3 .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
2-Chloro-4-fluorophenyl cyclopentyl ketone, as a specific chemical entity, may not have direct references in available literature, but its structural relatives and synthetic methods provide insight into potential applications in chemical synthesis and pharmaceutical research. For example, Heck reaction studies demonstrate the utility of fluorinated ketones in synthesizing Z-3-fluorobenzalacetones, showcasing the role of palladium catalysis in carbon-carbon bond formation involving aryl halides and alkynes (Patrick et al., 2008). Similarly, the synthesis of ketamine derivatives, including a fluoroderivative of ketamine, highlights the manipulation of fluorinated phenyl groups for developing novel pharmaceutical compounds (Moghimi et al., 2014).
Material Science and Catalysis
In material science, the structural modification of ketones through halogenation, including chlorination and fluorination, has been explored to access perhalogenated ketones and alkenes, which serve as versatile intermediates in organic synthesis and polymer science (Balaraman et al., 2016). This research area emphasizes the development of novel methodologies for the introduction of fluorine and chlorine atoms into organic molecules, enhancing their reactivity and utility in further synthetic transformations.
Pharmacological Research
Fluorinated compounds, including those with chloro-fluorophenyl motifs, are of significant interest in pharmacological research due to their potential in improving the pharmacokinetic and pharmacodynamic properties of drug molecules. The synthesis and evaluation of fluorine-bearing sydnones with styryl ketone groups, for instance, have been investigated for their analgesic and anti-inflammatory activities, revealing the impact of fluorine substitution on biological activity and drug efficacy (Deshpande & Pai, 2012).
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-11-7-9(14)5-6-10(11)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURHZRHNUVMLHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642575 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenyl cyclopentyl ketone | |
CAS RN |
898791-70-3 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














